molecular formula C10H7NOS B141266 5-(Pyridin-2-yl)thiophene-2-carbaldehyde CAS No. 132706-12-8

5-(Pyridin-2-yl)thiophene-2-carbaldehyde

Cat. No. B141266
Key on ui cas rn: 132706-12-8
M. Wt: 189.24 g/mol
InChI Key: VAGVVFZWHTULBM-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

A solution of (5-(pyridin-2-yl)thien-2-yl) methanol (0.100 g) and manganese dioxide (0.136 g) in tetrahydrofuran (3.5 mL) was refluxed overnight. The mixture was cooled to room temperature and the solids were filtered. The filtrate was concentrated and the residue was triturated (hexane:diethyl ether=1:1) to obtain the title compound (8.22 g) having the following physical data.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0.136 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[S:11][C:10]([CH2:12][OH:13])=[CH:9][CH:8]=1>O1CCCC1.[O-2].[O-2].[Mn+4]>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1[S:11][C:10]([CH:12]=[O:13])=[CH:9][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1=CC=C(S1)CO
Name
Quantity
3.5 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.136 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solids were filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was triturated (hexane:diethyl ether=1:1)

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C1=CC=C(S1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.22 g
YIELD: CALCULATEDPERCENTYIELD 8307.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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